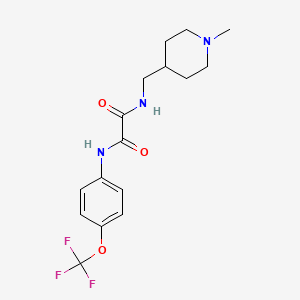

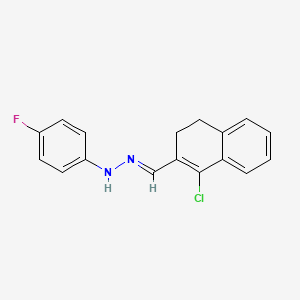

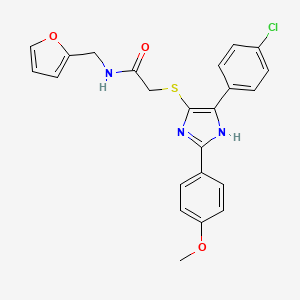

![molecular formula C17H14F3N3O2S B2560886 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-47-5](/img/structure/B2560886.png)

1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 381.37. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

PARP-1 Inhibition for Cancer Therapy

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors have been investigated as potential anti-cancer agents. In a recent study, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity against PARP-1. Compounds S2 and S7 emerged as potent PARP-1 inhibitors, showing promising activity against MCF-7 and HCT116 human cancer cell lines . These inhibitors disrupt cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death.

Anticancer Activity via CDK Inhibition

Thiazolopyrimidine derivatives, including pyrano[2,3-d]pyrimidine-2,4-dione analogs, have demonstrated excellent anticancer activity. Specifically, compound 16 inhibited CDK enzymes, induced apoptosis, and led to cell death in human cancer cell lines . This suggests a potential role in cancer therapy.

Synthetic Protocols and Therapeutic Interest

The pyrano[2,3-d]pyrimidine scaffold has therapeutic potential. Researchers have explored various synthetic protocols to prepare derivatives with this moiety. While some compounds are already approved for use, ongoing research continues to uncover new applications .

Metal-Free Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

A photochemical method involving Knoevenagel-Michael cyclocondensation was used to construct pyrano[2,3-d]pyrimidine scaffolds. This metal-free approach provides a versatile platform for further exploration of biological activities .

Predicted Pharmacokinetics Properties

In silico studies predicted favorable pharmacokinetics properties for most synthesized pyrano[2,3-d]pyrimidine-2,4-dione compounds. These properties are essential for drug development and bioavailability .

Mecanismo De Acción

Target of Action

The primary target of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The inhibition of PARP-1 by 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .

Result of Action

The result of the action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is the induction of genomic dysfunction and cell death . By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and genomic instability. This triggers apoptosis, or programmed cell death, in the cancer cells .

Propiedades

IUPAC Name |

1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-22-14-13(15(24)23(2)16(22)25)12(6-7-21-14)26-9-10-4-3-5-11(8-10)17(18,19)20/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELQZGCFJQCKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

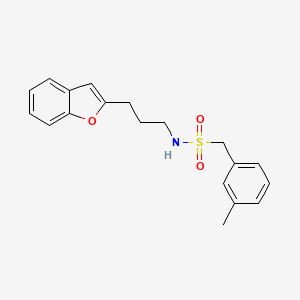

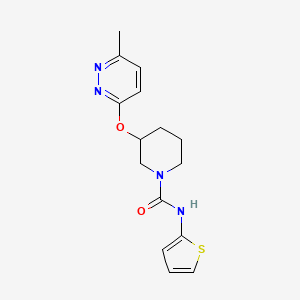

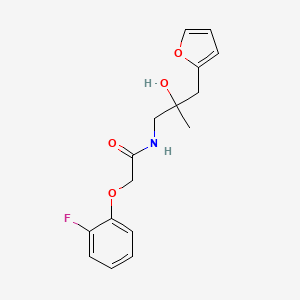

![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)

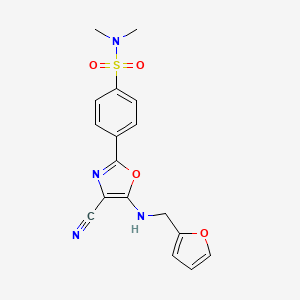

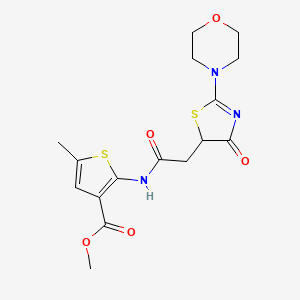

![4-[1-[(4-Fluorosulfonyloxyphenyl)methylamino]ethyl]-1-methylpyrazole](/img/structure/B2560807.png)

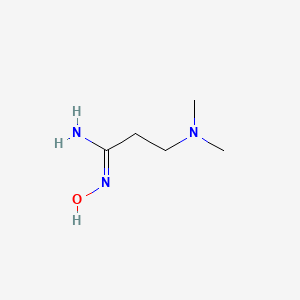

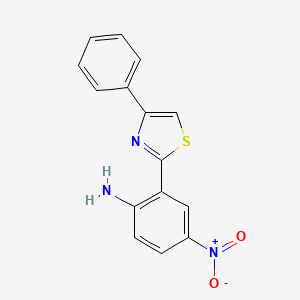

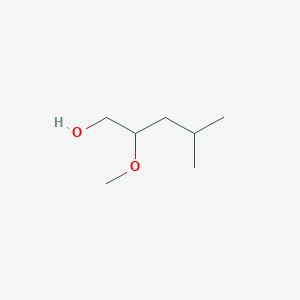

![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)